molecular formula C18H20N2O2 B11559617 3-({(E)-[4-(diethylamino)phenyl]methylidene}amino)benzoic acid

3-({(E)-[4-(diethylamino)phenyl]methylidene}amino)benzoic acid

Cat. No.: B11559617
M. Wt: 296.4 g/mol
InChI Key: MZELTMSKFOYGCD-UHFFFAOYSA-N
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Description

3-[(E)-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO]BENZOIC ACID is a Schiff base compound, characterized by the presence of an imine group (C=N) formed by the condensation of an aromatic amine with a carbonyl compound. Schiff bases are known for their stability and ability to form complexes with metal ions, making them valuable in various fields such as catalysis, medicine, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO]BENZOIC ACID typically involves the condensation reaction between 4-(diethylamino)benzaldehyde and 3-aminobenzoic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid to facilitate the formation of the imine bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yield and purity of the final product. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(E)-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO]BENZOIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(E)-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO]BENZOIC ACID involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. For instance, the compound’s antimicrobial activity is attributed to its ability to chelate metal ions, disrupting the metal homeostasis in microbial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(E)-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO]BENZOIC ACID is unique due to the presence of the diethylamino group, which enhances its electron-donating properties. This makes it a more effective ligand for forming metal complexes compared to its dimethylamino or fluorophenyl counterparts. Additionally, the diethylamino group contributes to the compound’s solubility and stability in various solvents .

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

3-[[4-(diethylamino)phenyl]methylideneamino]benzoic acid

InChI

InChI=1S/C18H20N2O2/c1-3-20(4-2)17-10-8-14(9-11-17)13-19-16-7-5-6-15(12-16)18(21)22/h5-13H,3-4H2,1-2H3,(H,21,22)

InChI Key

MZELTMSKFOYGCD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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